![molecular formula C72H110N12O20 B1233955 Plipastatin CAS No. 103651-09-8](/img/structure/B1233955.png)
Plipastatin
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Description
Plipastatin is a natural product found in Bacillus and Bacillus velezensis with data available.
Scientific Research Applications
1. Structure and Inhibition Mechanisms
Plipastatins A and B, isolated from Bacillus subtilis, are antifungal antibiotics and inhibitors of phospholipase A2 (PLA2). Their structures, characterized by nuclear magnetic resonance (NMR), provide insights into their molecular basis and interaction with PLA2, as well as their function in lipid layers (Volpon, Besson, & Lancelin, 2000).
2. Biosynthetic Gene Cluster and Expression
The plipastatin biosynthetic gene cluster was cloned and expressed in a model organism, Bacillus subtilis, for enhanced production. This approach addresses the challenge of low natural yields and complex chemical structures, making plipastatin more accessible for various applications (Hu et al., 2018).
3. Genetic Engineering for Enhanced Production
Research on Bacillus subtilis strains genetically modified for plipastatin mono-production offers insights into optimizing its biosynthesis. Modifications in genes like degQ and pps, and precursor supplementation like ornithine, show potential for increasing plipastatin production (Vahidinasab et al., 2020).
4. Application in Agriculture and Food Preservation
Plipastatin exhibits significant antifungal activity, useful in plant disease prevention and post-harvest preservation of fruits and vegetables. Its ability to inhibit filamentous fungi positions it as a potential biocontrol agent (Umezawa et al., 1986).
5. Novel Derivatives and Yield Optimization
Advancements in CRISPR/Cas9 technology have been applied to create genome-modified Bacillus subtilis strains, leading to the identification of new plipastatin derivatives and significantly increased yields. This innovation enhances the feasibility of industrial applications of plipastatin (Zou et al., 2020).
6. Antifungal and Antimicrobial Potency
Plipastatin's antifungal properties, particularly against pathogens like Fusarium graminearum, highlight its potential in agricultural settings for controlling crop diseases. Its action mechanism involves severe morphological changes in fungal structures (Gong et al., 2015).
7. Antioxidant Activities
Plipastatin has demonstrated antioxidant activities in acellular models, suggesting potential applications in health and biotechnology sectors. Its ability to scavenge radicals and oxidative agents underscores its multifaceted biological significance (Dussert et al., 2022).
properties
IUPAC Name |
5-[[5-amino-1-[[10-(3-amino-3-oxopropyl)-4-butan-2-yl-22-(2-carboxyethyl)-25-(1-hydroxyethyl)-7-[(4-hydroxyphenyl)methyl]-19-methyl-3,6,9,12,18,21,24,27-octaoxo-2-oxa-5,8,11,17,20,23,26-heptazatricyclo[28.2.2.013,17]tetratriaconta-1(33),30(34),31-trien-28-yl]amino]-1-oxopentan-2-yl]amino]-4-(3-hydroxyhexadecanoylamino)-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C72H110N12O20/c1-6-8-9-10-11-12-13-14-15-16-17-20-48(87)41-58(89)76-51(32-35-59(90)91)65(96)77-50(21-18-37-73)64(95)80-55-40-46-25-29-49(30-26-46)104-72(103)61(42(3)7-2)82-67(98)54(39-45-23-27-47(86)28-24-45)81-66(97)52(31-34-57(74)88)78-69(100)56-22-19-38-84(56)71(102)43(4)75-63(94)53(33-36-60(92)93)79-70(101)62(44(5)85)83-68(55)99/h23-30,42-44,48,50-56,61-62,85-87H,6-22,31-41,73H2,1-5H3,(H2,74,88)(H,75,94)(H,76,89)(H,77,96)(H,78,100)(H,79,101)(H,80,95)(H,81,97)(H,82,98)(H,83,99)(H,90,91)(H,92,93) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUOJDWBMJMRDHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(CC(=O)NC(CCC(=O)O)C(=O)NC(CCCN)C(=O)NC1CC2=CC=C(C=C2)OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C3CCCN3C(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)O)CCC(=O)O)C)CCC(=O)N)CC4=CC=C(C=C4)O)C(C)CC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H110N12O20 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1463.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Plipastatin | |
CAS RN |
103651-09-8 |
Source
|
Record name | Plipastatin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103651098 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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